AMA-37

Description

Structure

3D Structure

Properties

IUPAC Name |

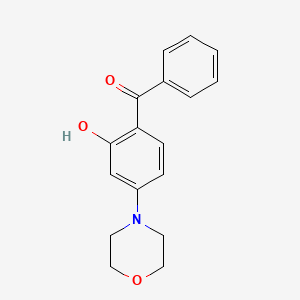

(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALILNHGILFDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587895 | |

| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404009-46-7 | |

| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Unraveling the Mechanisms of Action of LL-37 and IL-37

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "AMA-37" did not yield a specific registered compound or therapeutic agent. Our comprehensive search suggests a likely typographical error, pointing to two distinct and well-researched biomolecules: LL-37 , a human antimicrobial peptide, and Interleukin-37 (IL-37) , an anti-inflammatory cytokine. This technical guide provides an in-depth analysis of the mechanism of action for both of these molecules to address the probable intent of the original query.

Part 1: LL-37 - A Multifaceted Antimicrobial and Immunomodulatory Peptide

LL-37 is the only human cathelicidin antimicrobial peptide and a crucial component of the innate immune system. It is a 37-amino acid, cationic, and amphipathic peptide that exhibits a broad spectrum of antimicrobial activity and diverse immunomodulatory functions.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of LL-37 involves the disruption of microbial cell membranes, leading to cell lysis and death.[1][2] This process is driven by the electrostatic attraction between the positively charged LL-37 and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. Several models have been proposed to describe the membrane disruption process:

-

Toroidal Pore Model: In this model, LL-37 peptides insert into the lipid bilayer, inducing the lipids to bend inward, thus forming a pore where both the peptides and the lipid head groups line the channel. This leads to the leakage of cytoplasmic contents.[3]

-

Carpet-like Mechanism: Here, LL-37 peptides accumulate on the surface of the microbial membrane, forming a "carpet." Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent membrane disintegration.

Beyond direct membrane disruption, LL-37 can also translocate across the cell membrane to interact with intracellular targets, further contributing to its antimicrobial effects.[2]

Immunomodulatory Functions

LL-37 plays a dual role in modulating the immune response, exhibiting both pro-inflammatory and anti-inflammatory activities depending on the context.

-

Chemoattraction: LL-37 is a potent chemoattractant for various immune cells, including neutrophils, monocytes, mast cells, and T cells, recruiting them to sites of infection and inflammation.[3][4]

-

Cytokine and Chemokine Regulation: It can induce the production and release of a wide array of cytokines and chemokines from different cell types. For instance, in macrophages, it can stimulate the release of pro-inflammatory mediators.[5] Conversely, LL-37 can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in certain contexts, demonstrating its anti-inflammatory potential.

-

Modulation of Toll-Like Receptor (TLR) Signaling: LL-37 can modulate TLR responses. It has been shown to suppress inflammatory responses induced by the activation of TLR2 and TLR4.

Quantitative Data for LL-37

The following table summarizes the antimicrobial activity of LL-37 against various pathogens.

| Organism | MIC (µg/mL) | Salt Condition | Reference |

| Pseudomonas aeruginosa | <10 | 100 mM NaCl | [6] |

| Salmonella typhimurium | <10 | 100 mM NaCl | [6] |

| Escherichia coli | <10 | 100 mM NaCl | [6] |

| Staphylococcus aureus | <10 | 100 mM NaCl | [6] |

| Methicillin-resistant S. aureus | Resistant | 100 mM NaCl | [6] |

| Candida albicans | Resistant | 100 mM NaCl | [6] |

| E. coli ATCC 25922 | 9.38 | Not specified | [7] |

| S. epidermidis ATCC 14990 | 75 | Not specified | [7] |

Experimental Protocols for LL-37 Research

-

Bacterial Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth medium. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL.

-

Peptide Preparation: Prepare a two-fold serial dilution of LL-37 in a 96-well plate.

-

Incubation: Add the bacterial suspension to each well of the plate containing the peptide dilutions. Incubate the plate at 37°C for 16-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of LL-37 that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm.[8][9]

-

Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a concentration that causes self-quenching.

-

Peptide Incubation: Add serial dilutions of LL-37 to the liposome suspension in a 96-well plate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time. Membrane permeabilization by LL-37 will cause the dye to leak out, resulting in de-quenching and an increase in fluorescence.

-

Data Analysis: Quantify the percentage of dye leakage relative to a positive control (e.g., Triton X-100) to determine the membrane-disrupting activity of LL-37.[8]

Part 2: Interleukin-37 (IL-37) - A Fundamental Inhibitor of Inflammation

Interleukin-37 is a member of the IL-1 family of cytokines that functions as a potent anti-inflammatory and immunosuppressive agent. It plays a critical role in dampening excessive inflammatory responses in both the innate and adaptive immune systems.

Dual Mechanism of Action

IL-37 exerts its anti-inflammatory effects through both intracellular and extracellular pathways.

-

Processing and Nuclear Translocation: Pro-IL-37 is cleaved by caspase-1 into its mature form within the cytoplasm.

-

Interaction with Smad3: Mature IL-37 binds to the signaling molecule Smad3.

-

Transcriptional Repression: The IL-37/Smad3 complex translocates to the nucleus, where it suppresses the transcription of genes encoding pro-inflammatory cytokines.[10][11]

-

Receptor Binding: Secreted IL-37 binds to a heterodimeric receptor complex consisting of IL-18 receptor α (IL-18Rα) and IL-1 receptor 8 (IL-1R8, also known as SIGIRR).[12]

-

Signal Transduction: This binding initiates an anti-inflammatory signaling cascade that inhibits pro-inflammatory pathways such as NF-κB and MAPK, while activating immunosuppressive pathways like Mer-PTEN-DOK.[13][14]

Quantitative Data for IL-37

The following table provides information on the concentrations of IL-37 used in various experimental settings.

| Experimental System | IL-37 Concentration | Effect | Reference |

| Human Colonoids | 100 pg/mL | Attenuated FliC-induced inflammatory responses | [13] |

| In vivo mouse model (LPS injection) | 10 mg/kg LPS | IL-37tg mice showed reduced plasma IL-1β and IL-18 | [15] |

| Human Coronary Artery Endothelial Cells | Not specified | Inhibited inflammatory response via TLR2-NF-κB-ICAM-1 pathway | [16] |

Experimental Protocols for IL-37 Research

-

Cell Culture: Culture immortalized bone marrow-derived macrophages (iBMDMs) from wild-type and IL-37 transgenic mice.

-

Priming and Stimulation: Prime the cells with lipopolysaccharide (LPS) for 3 hours. Subsequently, stimulate with an inflammasome activator (e.g., nigericin for NLRP3).

-

Cytokine Measurement: Collect the cell culture supernatants and measure the levels of IL-1β and IL-18 using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the cytokine levels between wild-type and IL-37 transgenic cells to determine the inhibitory effect of IL-37 on inflammasome activation.[15]

-

Animal Model: Use wild-type and IL-37 transgenic mice.

-

Induction of Inflammation: Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 10 mg/kg).

-

Sample Collection: After a specified time (e.g., 24 hours), collect blood samples.

-

Cytokine Analysis: Measure the plasma concentrations of pro-inflammatory cytokines such as IL-1β and IL-18 by ELISA.

-

Data Analysis: Compare the cytokine levels between the wild-type and IL-37 transgenic mice to evaluate the in vivo anti-inflammatory efficacy of IL-37.[15][17]

This guide provides a foundational understanding of the mechanisms of action for both LL-37 and IL-37, supported by quantitative data, visual diagrams, and experimental protocols to aid in further research and development.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbamylated LL-37 as a modulator of the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A stable cyclized antimicrobial peptide derived from LL-37 with host immunomodulatory effects and activity against uropathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human cathelicidin LL-37 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02473C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Intracellular IL-37b interacts with Smad3 to suppress multiple signaling pathways and the metastatic phenotype of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijbm.org [ijbm.org]

- 13. Frontiers | Current Understanding of IL-37 in Human Health and Disease [frontiersin.org]

- 14. Frontiers | Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process [frontiersin.org]

- 15. Parsing the IL-37-Mediated Suppression of Inflammasome Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interleukin-37: The Effect of Anti-Inflammatory Response in Human Coronary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IL-37 expression reduces acute and chronic neuroinflammation and rescues cognitive impairment in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

AMA-37: A Technical Guide to a Selective DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMA-37 is a potent, ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. As an arylmorpholine analog, this compound exhibits selectivity for DNA-PK over other related kinases in the phosphoinositide 3-kinase (PI3K) family, making it a valuable tool for studying the specific roles of DNA-PK in cellular processes and a potential starting point for the development of therapeutic agents, particularly as a sensitizer to DNA-damaging cancer therapies. This guide provides a comprehensive overview of the technical details of this compound, including its inhibitory activity, the relevant signaling pathway, and detailed experimental protocols.

Core Data Presentation

The inhibitory activity of this compound against DNA-PK and other kinases from the PI3K family has been characterized, highlighting its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Kinase Target | IC50 (µM) |

| DNA-PK | 0.27 |

| p110α | 32 |

| p110β | 3.7 |

| p110γ | 22 |

Signaling Pathway and Mechanism of Action

This compound functions as a selective inhibitor of DNA-PK, a key player in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs). By competing with ATP for the kinase's binding site, this compound prevents the phosphorylation of downstream targets, effectively halting the repair process.

Experimental Protocols

While the original publications provide a general overview of the methodologies used to characterize this compound, they do not offer detailed, step-by-step protocols. The following sections provide representative, detailed protocols for the key assays that are typically used to evaluate the activity of DNA-PK inhibitors like this compound.

In Vitro DNA-PK Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro IC50 of this compound against DNA-PK. The assay measures the amount of ADP produced, which correlates with kinase activity.

Experimental Workflow Diagram

Materials:

-

DNA-PK enzyme (human, native)

-

DNA-PK peptide substrate

-

DNA-PK Activation Buffer (containing calf thymus DNA)

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the Kinase Buffer. The final concentration in the assay will typically range from 10 µM to 0.1 nM. Include a DMSO-only control.

-

Reaction Setup: In a 96-well plate, add 2.5 µL of DNA-PK enzyme and 2.5 µL of the this compound dilution (or DMSO control).

-

Kinase Reaction Initiation: Add 5 µL of a substrate/ATP mix (containing the DNA-PK peptide substrate and ATP at a final concentration of 10-100 µM) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Second Incubation: Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Third Incubation: Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for DNA-PK Inhibition (Western Blot)

This protocol details a method to assess the cellular activity of this compound by measuring the inhibition of DNA-PKcs autophosphorylation at Serine 2056 (pDNA-PKcs S2056) in response to DNA damage induced by ionizing radiation (IR).

Materials:

-

Human cancer cell line (e.g., HeLa, H460)

-

This compound

-

Ionizing radiation source (X-ray irradiator)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pDNA-PKcs (S2056), anti-DNA-PKcs (total), and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.

-

Induction of DNA Damage: Expose the cells to a dose of ionizing radiation (e.g., 5-10 Gy).

-

Post-Irradiation Incubation: Return the cells to the incubator for a short period (e.g., 1 hour) to allow for DNA-PK activation and autophosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Separate 20-40 µg of protein per sample on a low-percentage (e.g., 6%) SDS-PAGE gel to resolve the large DNA-PKcs protein (~469 kDa).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pDNA-PKcs (S2056) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Re-probing: Strip the membrane and re-probe for total DNA-PKcs and a loading control to confirm equal protein loading and to normalize the phosphorylation signal.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the pDNA-PKcs signal to the total DNA-PKcs signal and the loading control. Calculate the percentage of inhibition of pDNA-PKcs autophosphorylation for each concentration of this compound relative to the irradiated control.

Conclusion

This compound is a valuable research tool for the specific inhibition of DNA-PK. Its selectivity over other PI3K family members allows for the precise dissection of DNA-PK's role in DNA repair and other cellular pathways. The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into the cellular effects of this compound, particularly in combination with DNA-damaging agents, may reveal its therapeutic potential.

Unraveling the Role of AMA-37 in DNA Repair: A Technical Guide to a Potent NHEJ Inhibitor

For Immediate Release

A deep dive into the function and application of AMA-37, a selective small molecule inhibitor of DNA-dependent protein kinase (DNA-PK), reveals its critical role as a research tool in the study of non-homologous end joining (NHEJ) and its potential as a therapeutic agent.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of DNA repair and the therapeutic potential of its inhibition. It has come to light that "this compound" is not a protein component of the DNA repair machinery, but a potent and selective chemical inhibitor of a key enzyme in the NHEJ pathway.

Introduction: The Critical Role of Non-Homologous End Joining in Genomic Stability

Non-homologous end joining is a crucial pathway for the repair of DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage. Unrepaired DSBs can lead to genomic instability, a hallmark of cancer. A central player in the NHEJ pathway is DNA-dependent protein kinase (DNA-PK), which is composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. DNA-PK is recruited to the sites of DNA damage and orchestrates the subsequent steps of DNA end processing and ligation.

This compound: A Selective Inhibitor of DNA-PK

This compound, chemically known as (2-Hydroxy-4-morpholin-4-yl-phenyl)-phenyl-methanone, is a small molecule that functions as a selective, reversible, and ATP-competitive inhibitor of the DNA-PKcs catalytic subunit. By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents the phosphorylation of downstream targets, effectively halting the NHEJ repair process. This specific mode of action makes this compound an invaluable tool for studying the intricacies of NHEJ and for exploring the therapeutic strategy of radiosensitization in cancer treatment.

Quantitative Analysis of this compound's Inhibitory Profile

The efficacy and selectivity of a chemical inhibitor are paramount to its utility in research and medicine. The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Target | Significance |

| IC50 | 0.27 µM | DNA-PK | This value indicates the high potency of this compound in inhibiting its primary target, the DNA-dependent protein kinase.[1][2][3] |

| IC50 | 32 µM | p110α (PI3K) | The significantly higher IC50 value for this related kinase demonstrates the selectivity of this compound.[1][2][3] |

| IC50 | 3.7 µM | p110β (PI3K) | While showing some off-target activity, this compound is still considerably more potent against DNA-PK.[1][2][3] |

| IC50 | 22 µM | p110γ (PI3K) | This further supports the selectivity of this compound for DNA-PK over other members of the PI3K-related kinase family.[1][2][3] |

Detailed Experimental Protocols for Studying NHEJ with this compound

The following protocols are standard methodologies used to investigate the effects of DNA-PK inhibitors on the NHEJ pathway. These can be adapted for use with this compound to elucidate its specific effects in various experimental systems.

In Vitro DNA-PK Kinase Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified DNA-PK.

Materials:

-

Purified human DNA-PK (DNA-PKcs and Ku70/80)

-

Peptide substrate for DNA-PK (e.g., a p53-derived peptide)

-

Linearized double-stranded DNA

-

[γ-32P]ATP

-

This compound

-

Kinase reaction buffer

Procedure:

-

A reaction mixture is prepared containing the kinase buffer, purified DNA-PK enzyme, and linearized DNA to activate the kinase.

-

This compound is added at various concentrations to the reaction mixture and pre-incubated.

-

The kinase reaction is initiated by the addition of the peptide substrate and [γ-32P]ATP.

-

Following incubation, the reaction is stopped, and the amount of 32P incorporated into the peptide substrate is quantified, typically by scintillation counting after capturing the peptide on a filter or in a multi-well plate.

-

The percentage of inhibition is calculated for each concentration of this compound to determine the IC50 value.

Cell-Based NHEJ Reporter Assay

This assay measures the efficiency of NHEJ within a cellular context.

Materials:

-

A cell line containing a stably integrated reporter construct. A common reporter consists of a fluorescent protein gene (e.g., GFP) that is inactivated by the insertion of a recognition site for a rare-cutting endonuclease, such as I-SceI.

-

An expression vector for the I-SceI endonuclease.

-

This compound.

-

Flow cytometer.

Procedure:

-

The reporter cell line is treated with varying concentrations of this compound.

-

The I-SceI expression vector is introduced into the cells to induce a specific DSB within the reporter gene.

-

The cells are incubated to allow for DNA repair. If NHEJ is successful, the break will be repaired, and the fluorescent protein will be expressed.

-

The percentage of fluorescent cells is quantified by flow cytometry. A decrease in the percentage of fluorescent cells in the presence of this compound indicates inhibition of the NHEJ pathway.

Immunofluorescence Assay for γ-H2AX Foci

This imaging-based assay visualizes the persistence of DSBs within cells. The phosphorylation of the histone variant H2AX to form γ-H2AX is an early cellular response to DSBs.

Materials:

-

Cell line of interest.

-

A method to induce DSBs (e.g., ionizing radiation or a radiomimetic drug).

-

This compound.

-

Primary antibody specific for γ-H2AX.

-

Fluorescently labeled secondary antibody.

-

A nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

Cells are grown on a suitable substrate for microscopy, such as glass coverslips.

-

The cells are pre-treated with this compound before the induction of DSBs.

-

After DSB induction, the cells are allowed to repair for various time points.

-

The cells are then fixed, permeabilized, and stained with the anti-γ-H2AX antibody and the fluorescent secondary antibody.

-

The number of γ-H2AX foci per nucleus is visualized and quantified using fluorescence microscopy. A delay in the resolution of these foci in cells treated with this compound indicates an inhibition of DSB repair.

Visualizing the Impact of this compound

To better understand the role of this compound, the following diagrams illustrate its mechanism of action within the NHEJ pathway and its application in experimental settings.

Caption: The NHEJ pathway, highlighting the inhibitory effect of this compound on DNA-PKcs.

Caption: A generalized experimental workflow for assessing the impact of this compound on NHEJ.

Caption: The logical basis for using this compound as a radiosensitizer in cancer therapy.

References

An In-depth Technical Guide to AMA-37 and its Effects on the DNA Damage Response

Researchers, scientists, and drug development professionals are constantly seeking novel molecules that can modulate the DNA Damage Response (DDR) for therapeutic benefit. This guide provides a comprehensive overview of the emerging entity, AMA-37, and its intricate relationship with the cellular mechanisms that safeguard genomic integrity.

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific entity, compound, or molecule designated as "this compound" with a known effect on the DNA damage response has been identified. The information presented in this guide is based on established principles of the DNA damage response and hypothetical interactions of a theoretical molecule, herein referred to as this compound, with key DDR pathways. This document is intended to serve as a framework for the potential investigation and characterization of a novel DDR inhibitor, should such a molecule be discovered or developed.

Introduction to the DNA Damage Response (DDR)

The DNA Damage Response is a complex and highly orchestrated network of signaling pathways that detects, signals, and repairs DNA lesions.[1] This intricate cellular machinery is essential for maintaining genomic stability and preventing the propagation of mutations that can lead to diseases such as cancer. The DDR is broadly categorized into the sensing of DNA damage, the transduction of the damage signal, and the execution of the appropriate cellular response, which can include cell cycle arrest, DNA repair, or, in cases of irreparable damage, the induction of apoptosis or senescence.[2]

Key protein kinases that act as master regulators of the DDR include Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] These kinases phosphorylate a multitude of downstream substrates to coordinate the cellular response to different types of DNA damage.

Hypothetical Profile of this compound as a DDR Modulator

For the purpose of this guide, this compound is conceptualized as a novel small molecule inhibitor targeting a critical node within the DDR pathway. Its mechanism of action is presumed to interfere with the signaling cascade initiated by DNA damage, thereby sensitizing cancer cells to DNA-damaging agents or exploiting inherent weaknesses in the DDR of specific tumor types.

Potential Mechanisms of Action of this compound

Based on the known architecture of the DDR, this compound could potentially exert its effects through several mechanisms:

-

Inhibition of a Master Kinase: this compound could directly inhibit the catalytic activity of ATM, ATR, or DNA-PKcs. This would broadly disrupt the DDR and prevent the activation of downstream repair pathways.

-

Targeting a Downstream Effector: this compound might specifically block the function of a key downstream protein involved in a particular DNA repair pathway, such as PARP in base excision repair (BER) or RAD51 in homologous recombination (HR).

-

Interference with Protein-Protein Interactions: The molecule could disrupt the formation of critical protein complexes required for damage recognition or signal transduction.

Experimental Protocols for Characterizing this compound's Effects

To elucidate the precise mechanism of action of a novel DDR inhibitor like this compound, a series of well-defined experiments would be necessary.

In Vitro Kinase Assays

Objective: To determine if this compound directly inhibits the activity of key DDR kinases.

Methodology:

-

Recombinant human ATM, ATR, and DNA-PKcs enzymes are incubated with their respective substrates and ATP in a kinase buffer.

-

Increasing concentrations of this compound are added to the reaction mixtures.

-

Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay.

-

IC50 values are calculated to determine the potency of this compound against each kinase.

Cellular Assays for DNA Damage and Repair

Objective: To assess the impact of this compound on DNA damage levels and repair kinetics in cells.

Methodology:

-

Immunofluorescence for γH2AX:

-

Cells are treated with a DNA-damaging agent (e.g., ionizing radiation or a chemotherapeutic drug) in the presence or absence of this compound.

-

At various time points, cells are fixed and stained with an antibody specific for phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.

-

The number and intensity of γH2AX foci per nucleus are quantified using fluorescence microscopy. An increase in persistent γH2AX foci in the presence of this compound would suggest inhibition of DNA repair.

-

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Cells are treated as described above.

-

Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.

-

Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

-

Cell Cycle Analysis

Objective: To determine if this compound affects cell cycle progression, a process tightly regulated by the DDR.

Methodology:

-

Cells are treated with this compound, a DNA-damaging agent, or a combination of both.

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to identify any cell cycle arrest induced by this compound.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that would be generated from the characterization of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| ATM | 50 |

| ATR | >10,000 |

| DNA-PKcs | 150 |

| PARP1 | >10,000 |

Table 2: Effect of this compound on DNA Damage in Response to Ionizing Radiation (IR)

| Treatment | Mean γH2AX Foci per Cell (4 hours post-IR) |

| Control (No IR) | <1 |

| IR (2 Gy) | 25 |

| IR (2 Gy) + this compound (100 nM) | 55 |

Visualizing the Impact of this compound

Diagrams generated using Graphviz can help to visualize the potential points of intervention of this compound within the DDR signaling network.

Caption: Hypothetical inhibition of ATM by this compound in the DNA damage response pathway.

Caption: A typical experimental workflow to characterize a novel DDR inhibitor.

Conclusion and Future Directions

While "this compound" remains a hypothetical entity, the framework presented in this guide outlines the systematic approach required to characterize a novel inhibitor of the DNA damage response. The identification and development of such molecules hold significant promise for advancing cancer therapy. Future research would focus on confirming the in vivo efficacy of this compound in preclinical models, identifying predictive biomarkers of response, and exploring rational combination strategies with existing and emerging cancer treatments. The ultimate goal is to translate the potent activity of DDR inhibitors into meaningful clinical benefits for patients.

References

In-Depth Technical Guide: Investigating the Cellular Targets of AMA-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMA-37 is a potent and selective arylmorpholine analog that functions as an ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] Its high degree of selectivity makes it an invaluable tool for elucidating the specific roles of DNA-PK in various cellular processes, including DNA repair, cell cycle regulation, and signal transduction. This guide provides a comprehensive overview of the cellular targets of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data on this compound Kinase Inhibition

The inhibitory activity of this compound has been characterized against its primary target, DNA-PK, and a panel of related phosphoinositide 3-kinases (PI3Ks). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for these key enzymes.

| Kinase Target | IC50 (µM) | Reference(s) |

| DNA-PK | 0.27 | [1] |

| p110α (PI3Kα) | 32 | [1] |

| p110β (PI3Kβ) | 3.7 | [1] |

| p110γ (PI3Kγ) | 22 | [1] |

Table 1: Inhibitory activity of this compound against DNA-PK and PI3K isoforms. The data clearly demonstrates the significantly higher potency of this compound for DNA-PK compared to the PI3K isoforms.

Key Cellular Processes Modulated by this compound

Non-Homologous End Joining (NHEJ) DNA Repair

DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. By inhibiting DNA-PK, this compound effectively blocks this repair pathway, leading to the accumulation of DNA damage and, consequently, radiosensitization of cancer cells.

G2/M Cell Cycle Checkpoint Abrogation

In response to DNA damage, cells activate cell cycle checkpoints to allow time for repair. This compound has been shown to impact the G2/M checkpoint. Specifically, inhibition of DNA-PK by this compound can lead to a prolonged G2 arrest following ionizing radiation.[2][3] This sustained arrest is associated with the overactivation of the checkpoint kinase Chk1.[2]

Regulation of Gene Expression

Recent studies have indicated that DNA-PK may play a role in the regulation of gene expression. Inhibition of DNA-PK has been shown to affect the expression of genes involved in neuronal development, such as Lmx1a, and to upregulate transcripts of the Notch signaling pathway.

Experimental Protocols

In Vitro DNA-PK Kinase Assay

This protocol is adapted from standard radiometric kinase assays used to determine the IC50 of inhibitors.

Materials:

-

Purified, active DNA-PK enzyme

-

Peptide substrate (e.g., a p53-derived peptide)

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphocellulose paper

-

Phosphoric acid wash buffer

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the DNA-PK enzyme and the peptide substrate in kinase reaction buffer.

-

Add the diluted this compound or vehicle control to the enzyme/substrate mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

G2/M Checkpoint Abrogation Assay

This protocol is based on the methodology described by Sturgeon et al. (2006).[2]

Materials:

-

MCF-7 or CHO cells

-

This compound (20 µM)

-

Ionizing radiation source

-

Nocodazole

-

Propidium iodide

-

Flow cytometer

Procedure:

-

Seed MCF-7 or CHO cells in 6-well plates and allow them to attach overnight.

-

Expose the cells to ionizing radiation (e.g., 6.5 Gy) to induce G2 arrest.

-

Eight hours post-irradiation, treat the cells with 20 µM this compound or vehicle control.

-

Simultaneously, add nocodazole to a final concentration of 100 ng/mL to trap cells that enter mitosis.

-

Incubate the cells for an additional 4 hours.

-

Harvest the cells, fix them in 70% ethanol, and stain with propidium iodide.

-

Analyze the cell cycle distribution by flow cytometry, quantifying the percentage of cells in the G2/M phase. A decrease in the G2/M population in the presence of a checkpoint inhibitor indicates abrogation of the checkpoint. The effect of this compound on this abrogation can then be assessed.

Signaling Pathway Interactions

DNA-PK and PI3K/Akt Pathway Crosstalk

While this compound is highly selective for DNA-PK, the kinase itself has known interactions with the PI3K/Akt signaling pathway. DNA-PK can phosphorylate and activate Akt in response to DNA damage, promoting cell survival.

Potential Link to Notch Signaling

Preliminary evidence suggests a potential link between DNA-PK inhibition and the Notch signaling pathway. Inhibition of DNA-PK has been observed to increase the expression of Notch pathway transcripts, although the precise mechanistic link is still under investigation.

Conclusion

This compound is a powerful and specific inhibitor of DNA-PK, making it an essential research tool for dissecting the multifaceted roles of this kinase. Its primary cellular effect is the inhibition of DNA repair via the NHEJ pathway, which has significant implications for cancer therapy, particularly in combination with radiotherapy. Furthermore, its influence on cell cycle checkpoints and potential role in regulating gene expression highlight the diverse functions of DNA-PK. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the cellular targets and therapeutic potential of this compound.

References

The Impact of LL-37 on Cell Cycle Progression: A Technical Guide

Disclaimer: Initial research on "AMA-37" did not yield specific results related to cell cycle progression. The scientific literature, however, contains extensive research on the human cathelicidin antimicrobial peptide LL-37 , which has a well-documented, albeit complex, role in cancer biology, including the regulation of cell cycle and apoptosis. This guide will focus on the known effects of LL-37, which is likely the intended subject of interest.

The human host defense peptide LL-37 is a crucial component of the innate immune system. Beyond its antimicrobial functions, LL-37 has been shown to have multifaceted and often contradictory roles in the context of cancer, acting as either a tumor promoter or suppressor depending on the cancer type and its microenvironment.[1][2] In its anti-cancer capacity, LL-37 can inhibit tumor growth by inducing cell cycle arrest and apoptosis.[1][3]

Quantitative Data on Cell Cycle and Apoptosis Induction by LL-37

The anti-proliferative effects of LL-37 are often associated with its ability to halt the cell cycle at specific checkpoints and to trigger programmed cell death. The following tables summarize the quantitative effects of LL-37 on cancer cell lines as reported in preclinical studies.

Table 1: Effect of LL-37 on Cell Cycle Distribution in Gastric Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| BGC-823 | Control | 55.2% | 35.1% | 9.7% | [1] |

| BGC-823 | LL-37 (40 µg/mL) | 72.5% | 18.3% | 9.2% | [1] |

Data inferred from graphical representations in the cited literature.

Table 2: Induction of Apoptosis (Sub-G1 Population) by LL-37 in Colon Cancer Cells

| Cell Line | Treatment | % of Cells in Sub-G1 Phase | Reference |

| HCT116 | Control | 2.1% | [3] |

| HCT116 | LL-37 (40 µmol/L) | 25.8% | [3] |

The sub-G1 phase population is indicative of cells undergoing apoptosis with fragmented DNA.

Signaling Pathways Modulated by LL-37

LL-37 exerts its effects on cell cycle progression and apoptosis through the modulation of specific signaling cascades. In many cancer types, these pathways are dysregulated, and LL-37 can restore apoptotic signals or inhibit proliferative signaling.

One of the key anti-tumor mechanisms of LL-37 is the induction of caspase-independent apoptosis. In colon cancer cells, LL-37 initiates a signaling cascade starting from a G-protein coupled receptor (GPCR), leading to the activation of p53.[4] This results in an altered balance of Bcl-2 family proteins, promoting the release of apoptosis-inducing factor (AIF) and Endonuclease G (EndoG) from the mitochondria and their subsequent translocation to the nucleus, where they mediate DNA fragmentation.[5][6]

In addition to apoptosis, LL-37 can induce cell cycle arrest, primarily in the G1 phase. This is achieved by downregulating key proteins that drive the G1 to S phase transition, such as Cyclin D1 and Cyclin E2, and modulating the activity of cyclin-dependent kinases (CDKs) and their inhibitors (e.g., p21).[1][7]

Experimental Protocols

The investigation of LL-37's effect on cell cycle progression relies on standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of LL-37 on cancer cells.

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of synthetic LL-37 peptide (e.g., 0-80 µmol/L). Control cells receive medium without LL-37.

-

Incubation: Cells are incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell distribution in different phases of the cell cycle.

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with LL-37 (e.g., 40 µmol/L) for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and fixed overnight at -20°C.

-

Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Cells are incubated in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms with appropriate software.

3. Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Following treatment with LL-37, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, AIF, Cyclin D1, p21).

-

Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The logical flow for investigating the impact of LL-37 on a cancer cell line is outlined below.

References

- 1. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Host immune defense peptide LL-37 activates caspase-independent apoptosis and suppresses colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Host Immune Defense Peptide LL-37 Activates Caspase-Independent Apoptosis and Suppresses Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation strategy of cyclin D1 in cancer cells and the potential clinical application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of LL-37 and IL-37 in Cancer Cell Lines

Disclaimer: Initial searches for "AMA-37" did not yield a specific molecule with established functions in cancer cell lines. It is highly probable that this is a typographical error and the intended subjects of interest are the well-researched peptides LL-37 and Interleukin-37 (IL-37) , both of which have significant and complex roles in cancer biology. This guide provides a comprehensive overview of the functions, signaling pathways, and experimental methodologies related to both LL-37 and IL-37 in the context of cancer.

Part 1: The Role of LL-37 in Cancer Cell Lines

LL-37 is the only human cathelicidin antimicrobial peptide and has been shown to have a dual and context-dependent role in cancer. Its effects can be either pro-tumorigenic or anti-tumorigenic, depending on the cancer type and the tumor microenvironment.[1]

Quantitative Data on LL-37's Effects

| Cancer Type | Cell Line(s) | Observed Effects | References |

| Colon Cancer | Not specified | Induces caspase-independent apoptosis.[2] Suppresses tumorigenesis.[1] | [1][2] |

| Gastric Cancer | Not specified | Suppresses tumorigenesis by promoting bone morphogenetic protein (BMP) signaling.[2] | [2] |

| Hematologic Malignancies | Jurkat (T-cell leukemia) | Induces caspase-independent apoptosis via Ca2+/calpain and AIF-dependent processes.[2] Considered a potential therapeutic agent.[1] | [1][2] |

| Oral Squamous Cell Carcinoma (OSCC) | Not specified | DNA methylation in the CAMP gene promoter (which encodes LL-37) can inhibit tumor formation.[2] | [2] |

| Ovarian Cancer | Not specified | Promotes development and progression.[1] | [1] |

| Lung Cancer | Not specified | Promotes development and progression.[1] | [1] |

| Breast Cancer | Not specified | Promotes development and progression.[1] | [1] |

| Malignant Melanoma | Not specified | Secretion of LL-37 is significantly increased compared to normal skin cells, suggesting it may act as a growth factor.[1] | [1] |

| Burkitt's Lymphoma | Not specified | Directly targets mitochondria to cause cell elimination.[2] | [2] |

Signaling Pathways of LL-37 in Cancer

LL-37 exerts its effects through various signaling pathways, which can differ between cancer types.

Anti-Tumorigenic Signaling in Colon Cancer:

In colon cancer, LL-37 is proposed to initiate a signaling cascade involving a G-protein coupled receptor (GPCR), leading to p53 activation. This in turn modulates the expression of Bax, Bak, and Bcl-2 family proteins, culminating in the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) to induce caspase-independent apoptosis.[2]

Anti-Tumorigenic Signaling in Gastric Cancer:

In gastric cancer cells, LL-37 can suppress tumor growth by enhancing the tumor-suppressive bone morphogenetic protein (BMP) signaling pathway.[2] It achieves this by inhibiting the proteasome, leading to the accumulation and phosphorylation of Smad 1/5/8. These then form a complex with Smad4, which translocates to the nucleus to stimulate the expression of p21Waf1, a cell cycle inhibitor.[2]

Experimental Protocols for Studying LL-37

Detailed, step-by-step protocols for LL-37 research require access to specific publications. However, based on the described effects, the following experimental workflows are standard.

General Workflow for Assessing LL-37's Effect on Cancer Cell Viability and Apoptosis:

Methodology Overview:

-

Cell Culture: Cancer cell lines (e.g., Jurkat, colon cancer lines) are cultured in appropriate media and conditions.

-

LL-37 Treatment: Cells are treated with synthetic LL-37 peptide at various concentrations for specific time periods.

-

Cell Viability Assays (MTT/XTT): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. This is used to determine the cytotoxic effects of LL-37.

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry, this method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

-

Western Blotting: This technique is used to measure the levels of key apoptosis-related proteins such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspases to elucidate the apoptotic pathway.

-

-

Colony Formation Assay: This assay assesses the long-term effect of LL-37 on the ability of single cells to proliferate and form colonies.

Part 2: The Role of IL-37 in Cancer Cell Lines

Interleukin-37 (IL-37) is a member of the IL-1 family of cytokines and is generally recognized as an anti-inflammatory and anti-tumor cytokine.[3][4] Its expression is often decreased in cancerous tissues, and higher levels are associated with better prognosis in some cancers.[5][6]

Quantitative Data on IL-37's Effects

The research provides functional data on IL-37's impact on cancer cells, which can be summarized as follows:

| Cancer Type | Cell Line(s) | Observed Effects | References |

| Cervical Cancer | CaSki | Overexpression or exogenous treatment inhibits proliferation, invasion, and migration, enhances apoptosis, and suppresses angiogenesis. Downregulates CD47 expression.[5] | [5] |

| Oral Cancer | HN13, HSC-6 | Markedly inhibits cell viability and induces apoptosis in a dose-dependent manner.[7] Attenuates LPS and TNF-α induced proliferation.[7] | [7] |

| Lung Cancer | A549 | Overexpression suppresses tumor proliferation by inhibiting the Wnt5a/5b pathway.[3] | [3] |

| Hepatocellular Carcinoma (HCC) | Not specified | Low IL-37 expression is an independent risk factor for poor prognosis.[4] | [4] |

Signaling Pathways of IL-37 in Cancer

IL-37 functions through both intracellular and extracellular pathways to exert its anti-tumor effects.[3][8]

Extracellular Signaling Pathway:

Extracellular IL-37 binds to the IL-18 receptor α chain (IL-18Rα) and recruits the IL-1 receptor 8 (IL-1R8) to form a trimeric complex.[3][8] This complex activates anti-tumorigenic pathways (e.g., AMPK, STAT3, PTEN) and inhibits pro-tumorigenic pathways (e.g., JNK, ERK, NF-κB, PI3K/AKT/mTOR).[5][8]

Intracellular Signaling Pathway:

Inside the cell, the precursor form of IL-37 can be cleaved by caspase-1 to its mature form.[8] Mature IL-37 can translocate to the nucleus where it complexes with Smad3.[8][9] This IL-37/Smad3 complex modulates gene transcription, suppressing the expression of pro-inflammatory and pro-tumorigenic genes.[9]

Experimental Protocols for Studying IL-37

The investigation of IL-37's anti-cancer properties involves molecular and cellular biology techniques to assess its impact on cancer cell behavior and signaling pathways.

Methodology Overview:

-

Gene Expression Analysis (RT-qPCR): To quantify the expression levels of IL-37 and its target genes (like STAT3 and CD47 in cervical cancer) in cancer cells with and without IL-37 modulation.[5]

-

Protein Analysis (Western Blotting): To measure the protein levels and phosphorylation status of key signaling molecules such as STAT3, Akt, mTOR, and ERK to determine how IL-37 affects these pathways.[5]

-

Cell Proliferation and Apoptosis Assays: As described for LL-37, assays like MTT and flow cytometry for Annexin V/PI staining are used to measure IL-37's effect on cell growth and death.[5][7]

-

Cell Migration and Invasion Assays (Transwell Assay): To assess the effect of IL-37 on the metastatic potential of cancer cells. Cells are seeded in the upper chamber of a transwell insert, and their movement to the lower chamber is quantified.

-

In Vivo Tumor Models: To confirm the in vitro findings, animal models (e.g., xenograft models in mice) are often used. Tumor growth is monitored in animals after implanting cancer cells that either overexpress or are deficient in IL-37.[5]

-

Macrophage Phagocytosis Assay: To study the effect of IL-37 on immune evasion, cancer cells (e.g., CaSki) are co-cultured with macrophages. The phagocytosis of cancer cells by macrophages is then quantified, often by flow cytometry, to see if IL-37-induced downregulation of CD47 enhances this process.[5]

References

- 1. The Role of Cathelicidin LL-37 in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuropharmac.com [neuropharmac.com]

- 3. Frontiers | Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process [frontiersin.org]

- 4. Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of IL‐37 in Cervical Cancer: Suppression of Tumour Progression and Enhancement of CD47‐Mediated Macrophage Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory cytokine IL-37 improves the NK cell-mediated anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interleukin-37 mediates the anti-oral tumor activity in oral cancer through STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Progresses and Prospects of IL-37 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunobiology of Interleukin-37: Mechanism of Action and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Technical Report: AMA-37 as a Potential Radiosensitizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMA-37 is an arylmorpholine analog identified as a potent and selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK). Preliminary data indicates that by inhibiting DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, this compound can function as a radiosensitizer, potentially enhancing the efficacy of radiotherapy in cancer treatment. This document provides a summary of the available preclinical information on this compound, including its mechanism of action, and outlines general experimental protocols for its investigation as a radiosensitizing agent. Due to the preliminary nature of the available data, specific quantitative results from radiosensitization studies are not yet publicly available.

Introduction

Radiotherapy is a cornerstone of cancer treatment, inducing cytotoxic DNA double-strand breaks (DSBs) in tumor cells. However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors, which is often mediated by efficient DNA repair mechanisms. The DNA-dependent protein kinase (DNA-PK) plays a pivotal role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs in human cells. Inhibition of DNA-PK is therefore a promising strategy to enhance the cytotoxic effects of ionizing radiation in cancer cells.

This compound has emerged as a selective inhibitor of DNA-PK. This report details the initial findings on this compound and its potential application in radiosensitization.

Core Concepts: Mechanism of Action

This compound functions as a radiosensitizer by inhibiting the catalytic subunit of DNA-PK (DNA-PKcs). The proposed mechanism is as follows:

-

Induction of DNA Damage: Ionizing radiation induces DNA double-strand breaks in cancer cells.

-

Inhibition of DNA Repair: this compound, as an ATP-competitive inhibitor, blocks the kinase activity of DNA-PKcs. This prevents the phosphorylation of downstream targets essential for the NHEJ pathway.

-

Accumulation of DNA Damage: The inhibition of NHEJ leads to an accumulation of unrepaired DSBs.

-

Cell Cycle Arrest and Apoptosis: The presence of persistent DNA damage can trigger cell cycle arrest, primarily at the G2/M checkpoint, and ultimately lead to programmed cell death (apoptosis) or mitotic catastrophe.

The following diagram illustrates the proposed signaling pathway for this compound-induced radiosensitization.

Quantitative Data

Specific quantitative data from preclinical radiosensitization studies involving this compound are not yet available in the public domain. The following table presents the known inhibitory concentrations of this compound against DNA-PK and other related kinases, highlighting its selectivity.

| Kinase | IC₅₀ (µM) |

| DNA-PK | 0.27 |

| p110α | 32 |

| p110β | 3.7 |

| p110γ | 22 |

Table 1: Inhibitory concentrations (IC₅₀) of this compound for DNA-PK and PI3K isoforms.

It has been noted in preliminary studies that this compound at a concentration of 20 µM can impact the G2 cell cycle checkpoint in the presence of other chemical agents. Further research is required to determine the optimal concentration for radiosensitization and to quantify its effect through metrics such as Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF).

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of this compound as a radiosensitizing agent.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., lung, breast, glioblastoma) should be used.

-

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

-

Cell Plating: A known number of cells are seeded into culture dishes.

-

Treatment: After allowing cells to attach, they are treated with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 24 hours) prior to irradiation.

-

Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Following irradiation, the cells are incubated for a period of 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies (defined as consisting of at least 50 cells) are fixed and stained with crystal violet, and then counted.

-

Data Analysis: The surviving fraction for each treatment condition is calculated and plotted against the radiation dose to generate survival curves. The Sensitizer Enhancement Ratio (SER) can then be calculated.

The following diagram outlines the workflow for a typical clonogenic survival assay.

Cell Cycle Analysis

Flow cytometry is used to assess the effect of this compound and radiation on cell cycle distribution.

-

Treatment: Cells are treated with this compound and/or radiation as described for the clonogenic assay.

-

Harvesting: At various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours), cells are harvested.

-

Fixation and Staining: Cells are fixed (e.g., with ethanol) and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined. This can reveal a drug- and/or radiation-induced cell cycle arrest.

Future Directions

The preliminary data on this compound as a DNA-PK inhibitor suggests its potential as a radiosensitizing agent. To fully elucidate its therapeutic potential, further in-depth preclinical studies are warranted. Key future research directions should include:

-

Quantitative Radiosensitization Studies: Performing clonogenic survival assays across a range of cancer cell lines to determine the Sensitizer Enhancement Ratio of this compound.

-

In Vivo Efficacy Studies: Evaluating the combination of this compound and radiotherapy in animal tumor models to assess anti-tumor efficacy and potential toxicities.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating its concentration with the inhibition of DNA-PK in vivo.

-

Biomarker Development: Identifying predictive biomarkers that could help select patients who are most likely to benefit from treatment with this compound in combination with radiotherapy.

Conclusion

This compound is a promising new agent in the field of radiation oncology. Its selective inhibition of DNA-PK provides a strong rationale for its investigation as a radiosensitizer. The experimental frameworks outlined in this document provide a basis for the continued preclinical evaluation of this compound, with the ultimate goal of translating these findings into improved cancer therapies.

ATP-Competitive Inhibition of AMA-37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMA-37 is a potent, ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK). As a critical component of the non-homologous end joining (NHEJ) pathway, DNA-PK represents a key therapeutic target in oncology. This technical guide provides an in-depth overview of the ATP-competitive inhibition of DNA-PK by this compound, including its inhibitory profile, the relevant signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting DNA-PK.

Introduction to this compound and its Target: DNA-PK

This compound is an arylmorpholine analog that has been identified as a selective and reversible inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[2][3] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[2] This binding event activates the kinase function of DNA-PKcs, which then phosphorylates various downstream targets to facilitate DNA repair. Given its crucial role in maintaining genomic integrity, inhibition of DNA-PK is a promising strategy to sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.

Quantitative Inhibitory Profile of this compound

This compound demonstrates potent and selective inhibition of DNA-PK in biochemical assays. Its inhibitory activity is significantly higher for DNA-PK compared to other related kinases, such as members of the phosphoinositide 3-kinase (PI3K) family.[1][4]

| Target Kinase | IC50 (µM) |

| DNA-PK | 0.27[1][4] |

| p110α (PI3Kα) | 32[4] |

| p110β (PI3Kβ) | 3.7[4] |

| p110γ (PI3Kγ) | 22[4] |

Table 1: Inhibitory Potency (IC50) of this compound against DNA-PK and PI3K Isoforms. The half-maximal inhibitory concentration (IC50) values highlight the selectivity of this compound for DNA-PK.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the DNA-PKcs catalytic subunit.[1] This binding event prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphotransferase activity of the enzyme. The reversible nature of this inhibition means that this compound does not form a permanent covalent bond with the enzyme.

Figure 1: ATP-Competitive Inhibition. This diagram illustrates how this compound competes with ATP for the same binding site on DNA-PKcs, leading to the inhibition of its kinase activity.

The DNA-PK Signaling Pathway

DNA-PK is a cornerstone of the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in human cells.[3][5] The inhibition of DNA-PK by this compound disrupts this critical repair process.

Figure 2: DNA-PK Signaling in NHEJ. This diagram shows the central role of DNA-PK in the NHEJ pathway and the point of intervention by this compound.

Upon a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the exposed DNA ends. This serves as a scaffold to recruit the DNA-PKcs catalytic subunit, forming the active DNA-PK holoenzyme.[2] DNA-PK then autophosphorylates itself and phosphorylates other downstream targets, including Artemis and XRCC4, to process the DNA ends and facilitate their ligation by DNA Ligase IV.[3][6] By inhibiting DNA-PKcs, this compound prevents these phosphorylation events, leading to an accumulation of unrepaired DNA damage. This can ultimately trigger cell cycle arrest or apoptosis, particularly in cancer cells that are often more reliant on efficient DNA repair mechanisms.[7]

Experimental Protocols

The following protocols are representative methods for characterizing the ATP-competitive inhibition of DNA-PK by compounds such as this compound.

In Vitro Biochemical Kinase Assay (Radiometric)

This assay directly measures the phosphorylation of a substrate by DNA-PK and its inhibition by a test compound.

Materials:

-

Purified recombinant human DNA-PK (DNA-PKcs and Ku70/80)

-

p53-derived peptide substrate

-

[\gamma-32P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

This compound or other test inhibitors

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a microcentrifuge tube, combine the purified DNA-PK enzyme, the peptide substrate, and linear double-stranded DNA (as a co-factor).

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding [\gamma-32P]ATP.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.[8]

-

Stop the reaction by adding an equal volume of 30% acetic acid.[8]

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [\gamma-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 3: Radiometric Kinase Assay Workflow. A step-by-step overview of the in vitro biochemical assay to determine the inhibitory activity of this compound.

Cellular Assay for DNA-PK Inhibition (Western Blot)

This assay assesses the ability of this compound to inhibit DNA-PK activity within a cellular context by measuring the autophosphorylation of DNA-PKcs.

Materials:

-

Human cancer cell line (e.g., HeLa, H460)

-

This compound or other test inhibitors

-

Ionizing radiation source or etoposide to induce DNA damage

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total-DNA-PKcs, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 10 Gy) or treating with a DNA-damaging agent like etoposide.

-

After a short incubation period (e.g., 30-60 minutes) to allow for DNA-PK activation, harvest the cells.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-DNA-PKcs (Ser2056).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total DNA-PKcs and a loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-DNA-PKcs signal to the total DNA-PKcs and loading control signals.

-

Determine the dose-dependent inhibition of DNA-PKcs autophosphorylation by this compound.

Conclusion

This compound is a valuable research tool for studying the biological functions of DNA-PK and for the preclinical evaluation of DNA-PK inhibition as a therapeutic strategy. Its ATP-competitive mechanism of action and selectivity for DNA-PK make it a specific probe for interrogating the NHEJ pathway. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel DNA-PK inhibitors. A thorough understanding of the biochemical and cellular effects of such inhibitors is essential for the development of effective cancer therapies that exploit the reliance of tumor cells on DNA repair pathways.

References

- 1. DNA-PK Inhibitor V [sigmaaldrich.com]

- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonhomologous DNA End Joining in Cell-Free Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA-PK Inhibitor V(AMA37) [myskinrecipes.com]

- 8. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for the Combined Use of Interleukin-37 (IL-37) and Ionizing Radiation

It appears there may be a typographical error in the query for "AMA-37," as extensive searches did not yield a molecule with this designation in the context of ionizing radiation. However, the search results strongly suggest that the intended subjects may be Interleukin-37 (IL-37) or LL-37 , an antimicrobial peptide, both of which have been studied in contexts relevant to radiation therapy. This document will focus on the combination of IL-37 and ionizing radiation , for which direct research on its application as a radiosensitizer is available. A brief overview of LL-37's relevant biological functions will also be provided for comprehensive understanding.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Interleukin-37 (IL-37) is a member of the IL-1 family of cytokines and is recognized as a fundamental inhibitor of innate immunity and inflammation.[1][2][3] Emerging evidence suggests that IL-37 possesses anti-tumor properties and can act as a radiosensitizer, potentially enhancing the efficacy of radiation therapy in cancer treatment.[4] Ionizing radiation is a cornerstone of cancer therapy that induces DNA damage and cell death in tumor cells.[2] The combination of IL-37 and ionizing radiation presents a promising strategy to augment the therapeutic window of radiotherapy.

Mechanism of Action: IL-37 as a Radiosensitizer

IL-37 enhances the effects of ionizing radiation through several mechanisms:

-

Inhibition of Cell Proliferation: While IL-37 alone has minimal direct effect on the growth of some cancer cells, such as prostate cancer cell lines DU145 and PC-3, it significantly enhances the inhibition of cell proliferation when combined with radiation.[4]

-

Induction of Apoptosis: The combination of IL-37 and radiation therapy leads to a greater induction of apoptosis in cancer cells compared to radiation alone.[4]

-

Modulation of Cell Cycle and Apoptotic Genes: IL-37 in combination with radiation upregulates the mRNA expression of key regulatory genes, including:

-

p27: A cyclin-dependent kinase inhibitor that halts the cell cycle.[4]

-

Fas: A death receptor that triggers the extrinsic apoptosis pathway.[4]

-

Bax: A pro-apoptotic member of the Bcl-2 family that promotes the intrinsic apoptosis pathway.[4]

-

Concurrently, the combination downregulates the mRNA expression of cdk2 , a cyclin-dependent kinase essential for cell cycle progression.[4]

-

Signaling Pathways

The anti-inflammatory and potential anti-tumor effects of IL-37 are mediated through both intracellular and extracellular pathways. Intracellularly, mature IL-37 can translocate to the nucleus with Smad3 to suppress the transcription of pro-inflammatory genes.[1][5] Extracellularly, IL-37 can bind to the IL-18 receptor alpha chain (IL-18Rα) and the IL-1 receptor 8 (IL-1R8) to transduce anti-inflammatory signals.[5][6][7]

Diagram of the Proposed IL-37 Radiosensitization Pathway

Caption: Proposed mechanism of IL-37 as a radiosensitizer.